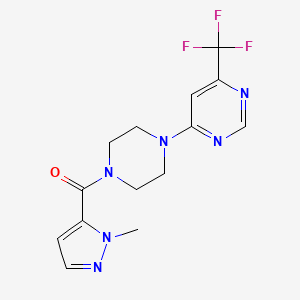
(1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule characterized by the presence of pyrazole, pyrimidine, and piperazine rings, along with a trifluoromethyl group
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, a compound with a similar structure was found to form a crucial dual hydrogen bond between its core and the backbone of a protein located in the hinge region of a kinase .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves the following steps:
Pyrazole Formation: Starting with hydrazine and an appropriate diketone to form the pyrazole ring.
Pyrimidine Derivative: Synthesizing a pyrimidine precursor containing the trifluoromethyl group via substitution reactions.
Piperazine Coupling: Reacting the pyrimidine derivative with piperazine under controlled conditions to obtain the intermediate.
Final Coupling: The intermediate is then coupled with the pyrazole derivative to produce the final compound.
Industrial Production Methods
In an industrial setting, these reactions can be scaled up using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and solvents may also be adjusted to improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: May undergo oxidation at specific sites, potentially leading to products like N-oxides.
Reduction: Reduction could convert certain functional groups, such as carbonyl, to corresponding alcohols.
Substitution: Undergoes substitution reactions, especially at halogenated positions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate, various halides.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a precursor for synthesizing more complex molecules, especially those containing trifluoromethyl groups, which are significant for their unique properties.
Biology
In biological studies, this compound can act as a ligand for studying enzyme activity or receptor binding due to its ability to interact with biological macromolecules.
Medicine
Its structure suggests potential as a pharmacophore, making it a candidate for drug development, particularly in fields like anti-inflammatory or anticancer research.
Industry
In the industrial context, this compound may be utilized in the development of advanced materials or as an intermediate in the synthesis of specialized chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole Compounds: Share the pyrazole core structure.
Trifluoromethyl-Pyrimidines: Contain the trifluoromethyl-pyrimidine moiety.
Piperazine Derivatives: Include the piperazine ring, crucial for certain pharmacological activities.
Uniqueness
The uniqueness of (1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in the combination of these three distinct functional groups in a single molecule, providing a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
(2-methylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-21-10(2-3-20-21)13(24)23-6-4-22(5-7-23)12-8-11(14(15,16)17)18-9-19-12/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFSRSKXYAODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














